molecular formula C11H13NO2 B2620590 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 187679-62-5

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2620590
CAS RN: 187679-62-5
M. Wt: 191.23
InChI Key: BXFXFKSRPKMJSM-UHFFFAOYSA-N
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Description

“6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one” is a chemical compound with the CAS Number: 187679-62-5 . It has a molecular weight of 191.23 and its IUPAC name is 6-methoxy-1-methyl-3,4-dihydro-2 (1H)-quinolinone . It is used in scientific research and offers diverse applications, aiding in the development of new drugs, conducting biological studies, and exploring reaction mechanisms.


Synthesis Analysis

The synthesis of “6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one” involves a reaction with hydrogen in ethanol at 100℃ for 15 hours . The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give a crude solid . This was purified by recrystallization from MeOH to give the compound as a colorless crystal .


Molecular Structure Analysis

The molecular formula of “6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one” is C11H13NO2 . The InChI code is 1S/C11H13NO2/c1-12-10-5-4-9 (14-2)7-8 (10)3-6-11 (12)13/h4-5,7H,3,6H2,1-2H3 .


Physical And Chemical Properties Analysis

“6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.31, indicating its lipophilicity . It is soluble in water with a solubility of 1.72 mg/ml .

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

6-methoxy-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-10-5-4-9(14-2)7-8(10)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFXFKSRPKMJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

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